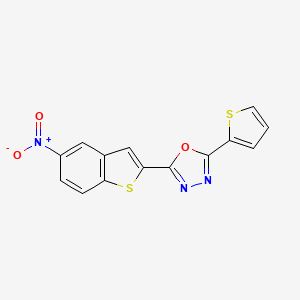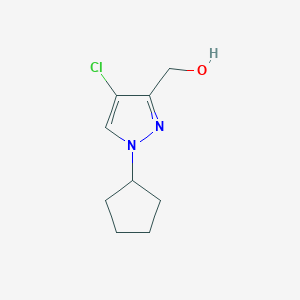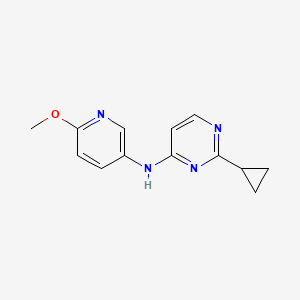![molecular formula C21H19ClN4S B2743945 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile CAS No. 303985-74-2](/img/structure/B2743945.png)
2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile (2CPSPPC) is a heterocyclic compound with a wide range of applications in scientific research. It has been studied for its potential use as a drug, its ability to interact with biological systems, and its potential as a synthetic intermediate.
Wissenschaftliche Forschungsanwendungen
Molecular Characterization and Potential Chemotherapeutic Applications
A comprehensive vibrational spectral analysis using FT-IR and FT-Raman spectroscopic techniques has been performed on a structurally similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile. This investigation, supported by density functional theory calculations, has elucidated the equilibrium geometry and vibrational wave numbers, offering insights into the stability and charge delocalization of the molecule. Notably, the study predicts the nonlinear optical behavior and identifies regions susceptible to electrophilic and nucleophilic attack, highlighting its potential as an anti-diabetic and chemotherapeutic agent (Alzoman et al., 2015).
Structural Insights and Dihydrofolate Reductase Inhibition
Research into the structural characteristics of related 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives has revealed significant findings. X-ray diffraction analysis showed that these compounds adopt an L-shaped conformation, with detailed examination of crystal packing and intermolecular interactions. Molecular docking simulations have assessed their inhibitory potential against human dihydrofolate reductase (DHFR), suggesting their utility in designing novel inhibitors for therapeutic applications (Al-Wahaibi et al., 2021).
Cytotoxic Activity of Novel Derivatives
The synthesis of novel 4-thiopyrimidine derivatives has been undertaken, revealing diverse cytotoxic activities against various cell lines. Structural analysis through single-crystal X-ray diffraction provided insights into the molecular conformations and intermolecular interactions. This study contributes to the understanding of structural factors influencing the cytotoxicity of thiopyrimidine compounds, presenting a promising avenue for the development of new cancer therapeutics (Stolarczyk et al., 2018).
Nonclassical Antifolate Inhibitors
A notable synthesis effort has produced six novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, designed as potential inhibitors of thymidylate synthase (TS) for antitumor and/or antibacterial purposes. This work extends the chemical repertoire available for developing nonclassical antifolate agents, showing significant inhibition against various TS enzymes and suggesting a pathway for the creation of effective treatments for cancer and bacterial infections (Gangjee et al., 1996).
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4S/c1-2-12-24-20-17(13-23)19(15-8-4-3-5-9-15)25-21(26-20)27-14-16-10-6-7-11-18(16)22/h3-11H,2,12,14H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFINKTDPLMGDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2743862.png)
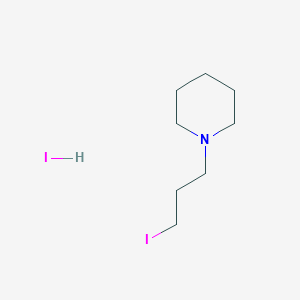
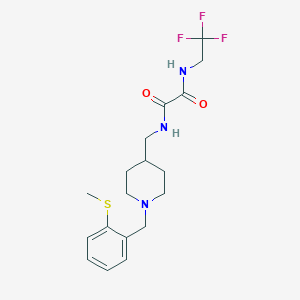


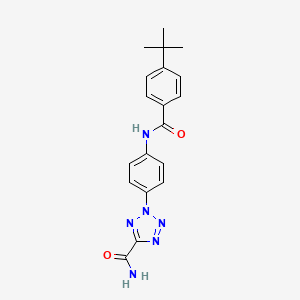
![(Z)-methyl 4-((3-(2-ethoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2743875.png)
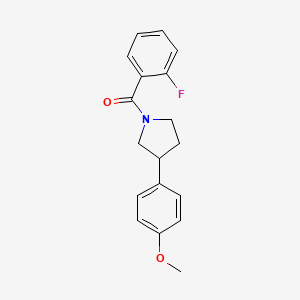
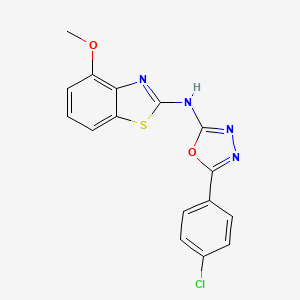
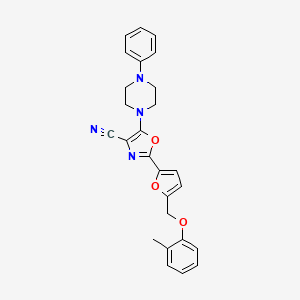
![N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2743881.png)
